molecular formula C5H6N2O2S B1266816 Ethyl 1,2,3-thiadiazole-4-carboxylate CAS No. 3989-36-4

Ethyl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B1266816
CAS No.: 3989-36-4
M. Wt: 158.18 g/mol
InChI Key: FBUHTNOJXVICFM-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 1,2,3-thiadiazole-4-carboxylate should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured during handling. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .

Biochemical Analysis

Biochemical Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of 1,2,3-thiadiazoles, which function as potential antineoplastic agents . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1,2,3-thiadiazole have shown antimicrobial, antifungal, and anticancer activities, indicating that this compound may play a role in these cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,2,3-thiadiazole-4-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl pyruvate hydrazones with thionyl chloride under Hurd-Mori reaction conditions. This reaction typically occurs at room temperature and can yield the desired product in varying percentages depending on the reaction time and specific conditions .

Industrial Production Methods: Industrial production of this compound often involves the esterification of 1,2,3-thiadiazole-4-carboxylic acid. This method is preferred due to its higher yield and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
  • Methyl 1,2,3-thiadiazole-4-carboxylate
  • 1,2,3-Thiadiazole-4-carboxylic acid ethyl ester

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher biological activity and better stability under various conditions .

Properties

IUPAC Name

ethyl thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHTNOJXVICFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291838
Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-36-4
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Record name 3989-36-4
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Record name ethyl 1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ethyl 1,2,3-thiadiazol-4-ylcarboxylate (18.35 g, 0.116 mol) in ether (400 mL) was added portionwise lithium aluminum hydride (2.47 g, 0.065 mol) over 1 h period. The reaction mixture was stirred at 23° C. for 7 h and treated with lithium aluminum hydride (2.47 g, 0.065 mL). The stirring was continued for 24 h before adding successively water (7 mL), 15% sodium hydroxide solution (7 mL) and water (21 mL). After stirring for 15 min, the ether solution was decanted and the gum was extracted with ether (5×100 mL). The ether extracts were combined, dried (MgSO4) and concentrated (5.4 g). The crude material was purified on silica gel column (120 g, 4×16 cm), with ether as eluting solvent to give 1.3 g (7%) of ethyl 1,2,3-thiadiazol-4-ylcarboxylate and 2.45 g (18%) of 1,2,3-thiadiazol-4-ylmethanol; ir (film)νmax : 3380 (OH) cm-1 ; 1Hmr (CDCl3)δ: 2.31 (1H, s, OH), 5.22 (2H, s, CH2O), 8.50 (1H, s, H of thiadiazole).
Quantity
18.35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
21 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?

A1: Unlike typical reduction reactions, this compound undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.

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